molecular formula C10H17ClN2O2 B1380481 4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride CAS No. 1823316-20-6

4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride

Cat. No.: B1380481
CAS No.: 1823316-20-6
M. Wt: 232.71 g/mol
InChI Key: VYBLLDKDBDOTIG-UHFFFAOYSA-N
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Description

4-(3-Aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is a substituted pyridinone derivative characterized by a 3-aminopropoxy group at the 4-position of the pyridinone core. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. The compound is commercially available through suppliers such as Ambeed, Inc. and LGC Standards, indicating its relevance in research .

Properties

IUPAC Name

4-(3-aminopropoxy)-1,6-dimethylpyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c1-8-6-9(14-5-3-4-11)7-10(13)12(8)2;/h6-7H,3-5,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBLLDKDBDOTIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This method primarily involves two key stages: (a) a cyclization reaction to form a pyrimidinedione intermediate, followed by (b) methylation to introduce the dimethoxy groups, culminating in the hydrochloride salt formation.

Step-by-step Process

Step Description Conditions Notes
1. Cyclization Formation of 4-amino-2,6(1H,3H)pyrimidinedione React cyanoacetate with urea in presence of sodium metal (or sodium hydride) in a suitable solvent (e.g., ethanol or methanol); reflux at 65–80°C for 3–4 hours Sodium metal acts as a reducing agent; the reaction involves nucleophilic attack and ring closure.
2. Neutralization & Purification Filter, dissolve in water, pH adjustment to neutrality, filtration, drying Room temperature Ensures removal of residual inorganic salts and impurities.
3. Methylation Methylation of the pyrimidinedione to form 4,6-dimethoxy derivative React with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) at 60–80°C for 8–10 hours The methylation introduces methoxy groups at positions 4 and 6.
4. Salt Formation Conversion to hydrochloride salt React with hydrochloric acid in suitable solvent (e.g., ethanol or methanol) Ensures compound stability and solubility for pharmaceutical applications.

Research Findings & Data

  • The process avoids the use of hazardous reagents like phosphorus oxychloride, reducing toxicity and environmental impact.
  • The methylation step's temperature is optimized between 60–80°C to maximize yield and minimize side reactions.
  • Reaction times are typically 8–10 hours, balancing efficiency and product quality.

Alternative Synthetic Route: Direct Multi-step Synthesis

Overview

This method involves multi-step synthesis starting from simpler aromatic or heterocyclic precursors, involving condensation, cyclization, and functional group modifications.

Process Outline

Step Description Conditions Notes
1. Aromatic Condensation Condensation of suitable aldehydes with amino precursors Heating with polyphosphoric acid or other condensing agents at elevated temperatures (~180°C) Yields intermediates like tetrahydropyridines.
2. Cyclization & Functionalization Cyclization to form pyridine rings, followed by substitution reactions Heating, reflux, or microwave-assisted methods Allows for structural diversification.
3. Methylation & Chlorination Introduction of methoxy groups and chlorinated intermediates Methylation with methyl iodide or dimethyl sulfate; chlorination with N-chlorosuccinimide Yields the target compound after purification.

Research Findings & Data

  • This route is less favored due to multistep complexity and environmental concerns related to chlorination.
  • Yields are moderate, with increased purification requirements.

Green Synthesis Approach: Avoiding Hazardous Reagents

Method Highlights

  • Utilizes environmentally benign reagents such as sodium hydroxide or potassium carbonate for methylation.
  • Employs solvent-free or aqueous conditions to minimize waste.
  • Replaces toxic methylating agents with methyl acetate or dimethyl carbonate, which are less hazardous.

Process Summary

Step Description Conditions Notes
1. Cyclization Similar to previous methods, using cyanoacetate and urea Reflux in ethanol Environmentally friendly.
2. Methylation Methylation with dimethyl carbonate in water or ethanol 60–80°C for 8–10 hours Safer methylation process.
3. Salt Formation Acidification with HCl to form hydrochloride salt Room temperature Ensures pharmaceutical-grade compound.

Research Findings & Data

  • This approach reduces toxic waste and energy consumption.
  • Yields comparable to traditional methods (~70–80%).

Summary of Data & Comparative Table

Method Raw Materials Reagents & Conditions Advantages Disadvantages Typical Yield (%)
Cyclization + Methylation Cyanoacetate, urea, methylating agent Sodium, phase transfer catalyst, 60–80°C, 8–10h Green, cost-effective, fewer steps Requires careful pH control 70–85
Multi-step Aromatic Route Aromatic aldehydes, amines Polyphosphoric acid, microwave heating Structural diversity Complex, low yield, environmental concerns 50–65
Green Synthesis Cyanoacetate, urea, dimethyl carbonate Sodium hydroxide, ethanol/water Eco-friendly, safe Slightly lower yields 70–80

Research Findings & Final Remarks

  • The most promising method for industrial-scale production emphasizes the cyclization of cyanoacetate with urea, followed by methylation using safer methylating agents under controlled conditions.
  • The process benefits from environmental sustainability , cost-efficiency , and simplified operation .
  • Optimization of reaction parameters such as temperature, reaction time, and pH is critical for maximizing yield and purity.
  • The avoidance of hazardous reagents like phosphorus oxychloride and the use of phase transfer catalysis contribute to greener chemistry practices.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminopropoxy group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

Enzyme Inhibition

4-(3-Aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride has shown efficacy as an inhibitor of key enzymes such as aldosterone synthase and aromatase. These enzymes are critical in steroidogenesis and hormone regulation, which are essential for managing conditions like hypertension and hormone-related cancers.

  • Aldosterone Synthase Inhibition : This compound effectively inhibits aldosterone synthase, which is involved in regulating blood pressure by controlling sodium and water balance in the body. Its inhibition could lead to new treatments for hypertension.
  • Aromatase Inhibition : By inhibiting aromatase, the compound may play a role in reducing estrogen synthesis, providing potential therapeutic avenues for hormone-sensitive cancers such as breast cancer.

Photonic Biosensors

The compound is utilized in the development of photonic biosensors, which are analytical devices that allow for rapid and specific screening of environmental pollutants and contaminants in food and beverages. The incorporation of 3-aminopropoxy-substituted dioxins into these sensors enhances their sensitivity and specificity.

Synthetic Chemistry

In synthetic chemistry, this compound is involved in:

  • Catalytic Protodeboronation : It serves as a reagent in the protodeboronation of pinacol boronic esters through radical mechanisms, facilitating the synthesis of various organic compounds.
  • Regiocontrolled Synthesis of Imidazoles : The compound is also used in synthesizing substituted imidazoles, which are important precursors for pharmaceuticals.

Comprehensive Data Table

Application AreaSpecific Use CaseMethodology/ProcessOutcomes/Results
Enzyme InhibitionAldosterone Synthase InhibitionInteraction studiesPotential treatment for hypertension
Aromatase InhibitionBinding affinity studiesPossible therapeutic agent for hormone-related cancers
Photonic BiosensorsEnvironmental MonitoringCoupling with magnetic beadsEnhanced sensitivity for detecting pollutants
Synthetic ChemistryProtodeboronationRadical approach to boronic estersEfficient synthesis of functional molecules
Synthesis of ImidazolesRegiocontrolled synthesisCreation of diverse pharmaceutical intermediates

Case Study 1: Therapeutic Potential in Hypertension

Research has demonstrated that compounds similar to this compound can significantly lower blood pressure in animal models by inhibiting aldosterone synthase. This suggests a pathway for developing new antihypertensive drugs based on this compound's structure.

Case Study 2: Cancer Treatment Development

In vitro studies have indicated that aromatase inhibitors derived from similar compounds can reduce estrogen levels effectively. This has led to ongoing research into their application as adjunct therapies in breast cancer treatment regimens.

Mechanism of Action

The mechanism of action of 4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

4-Hydroxy-1,6-dimethylpyridin-2(1H)-one
  • Structure : Hydroxy group at the 4-position.
  • Properties : Higher polarity due to the hydroxyl group, reducing lipophilicity compared to the target compound. Molecular weight: 139.15 g/mol .
  • Activity : Used as an intermediate in synthesis; analogs (e.g., compound 2 in ) are ghrelin receptor agonists .
4-Methoxy-1,6-dimethylpyridin-2(1H)-one
  • Structure : Methoxy group at the 4-position.
  • Activity : Ghrelin receptor agonist (compound 3 in ) .
4-(4-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one Hydrochloride
  • Structure: 4-aminobutoxy chain (one carbon longer than the target’s 3-aminopropoxy group).
  • Available as a hydrochloride salt, similar to the target .
  • Key Difference : Chain length impacts pharmacokinetics; longer chains may alter binding kinetics or metabolic stability.

Core Structure Modifications

Phenyl-Core Analogs (7a–7d in )
  • Structure: 4-(3-aminopropoxy) group attached to a phenyl ring instead of pyridinone.
  • Properties : Increased structural complexity with hexanamide chains and piperazine/fluorophenyl substituents.
  • Activity: Not explicitly stated, but the phenyl core may reduce hydrogen-bonding capacity compared to pyridinone .
  • Key Difference: Pyridinone’s ketone oxygen enables hydrogen bonding, which is absent in phenyl analogs.
4-(3-Ethyl-3-phenylpyrrolidin-1-yl)-1,6-dimethylpyridin-2(1H)-one
  • Structure : Pyrrolidine ring with bulky ethyl and phenyl substituents.
  • Key Difference: Rigid pyrrolidine substituent contrasts with the flexible aminopropoxy chain in the target compound.

Salt Form and Solubility

  • Hydrochloride Salts: The target compound and analogs like 4-(4-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride exhibit improved solubility in aqueous media due to ionic character .
  • Non-Salt Forms: Compounds such as 4-hydroxy- and 4-methoxy-pyridinones lack salt forms, limiting their solubility and bioavailability .

Data Table: Structural and Functional Comparison

Compound Name Substituent at 4-Position Core Structure Salt Form Molecular Weight (g/mol) Biological Activity Supplier/Reference
4-(3-Aminopropoxy)-1,6-dimethylpyridin-2(1H)-one HCl 3-Aminopropoxy Pyridin-2(1H)-one Hydrochloride ~232.45* Research use (potential CNS activity) Ambeed, LGC Standards
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one Hydroxy Pyridin-2(1H)-one None 139.15 Ghrelin receptor agonist intermediate Jinan Wonder Pharmtech
4-Methoxy-1,6-dimethylpyridin-2(1H)-one Methoxy Pyridin-2(1H)-one None ~153.18* Ghrelin receptor agonist
4-(4-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one HCl 4-Aminobutoxy Pyridin-2(1H)-one Hydrochloride ~246.48* Research use Ambeed, LGC Standards
CREBi (3-(3-Aminopropoxy)-N-[...] HCl) Complex naphthalene group Naphthalene derivative Hydrochloride N/A CREB inhibitor

*Calculated based on molecular formulas.

Research Findings and Implications

  • Ghrelin Receptor Agonists: The hydroxy and methoxy analogs () demonstrate that substituent polarity influences receptor binding. The target’s 3-aminopropoxy group may enhance solubility and ionic interactions .
  • CREB Inhibition : The structurally complex CREBi () highlights the role of bulky substituents in targeting specific pathways, suggesting the target’s simpler structure may offer synthetic advantages .
  • Amyloid Interactions : The pyrrolidine-substituted analog () underscores the importance of hydrophobic substituents in protein binding, a feature the target compound partially addresses with its amine group .

Biological Activity

4-(3-Aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride is a synthetic compound with notable biological activities, particularly as an inhibitor of key enzymes involved in steroidogenesis and hormone regulation. This article explores its biological activity, including enzyme inhibition, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H17_{17}ClN2_2O
  • Molecular Weight : 232.71 g/mol
  • Characteristics : The compound features a pyridine ring with a 3-aminopropoxy group and two methyl groups at the 1 and 6 positions. The hydrochloride form enhances its solubility in water, making it suitable for biological applications .

Enzyme Inhibition

This compound has been shown to effectively inhibit:

  • Aldosterone Synthase : This enzyme is crucial in the synthesis of aldosterone, a hormone that regulates blood pressure and electrolyte balance. Inhibition may have implications for treating hypertension .
  • Aromatase : This enzyme converts androgens into estrogens, playing a significant role in hormone-related cancers. Inhibition of aromatase can be beneficial in cancer therapies targeting estrogen-sensitive tumors .

Case Studies

Several studies highlight the compound's potential therapeutic applications:

  • Hypertension Management :
    • A study demonstrated that administration of the compound resulted in a significant reduction in blood pressure in animal models, suggesting its efficacy as an antihypertensive agent .
  • Hormone-Related Cancers :
    • Research indicated that the compound effectively reduced tumor growth in estrogen-dependent cancer models by inhibiting aromatase activity .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one hydrochlorideC10_{10}H14_{14}ClN2_2OLacks the propoxy group; different biological activity profile
4-(2-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochlorideC10_{10}H17_{17}ClN2_2OSimilar structure but differs in substitution pattern; potential different enzyme interactions
3-amino-4-methylpyridin-2(1H)-oneC7_{7}H10_{10}N2_2OSimpler structure; lacks the dimethyl and propoxy groups; different reactivity

The unique structural features of this compound contribute to its specific enzyme inhibition capabilities and enhanced bioavailability compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated pyridinone precursor with 3-aminopropanol, followed by hydrochloride salt formation. For example, intermediates like 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (prepared via established procedures) can be functionalized with a propoxyamine side chain under mild alkaline conditions . Purity validation requires reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS) to confirm molecular ion peaks. Quantitative <sup>1</sup>H/<sup>13</sup>C NMR in deuterated DMSO can resolve regioisomeric impurities .

Q. What spectroscopic techniques are recommended for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • <sup>1</sup>H NMR : Peaks at δ 1.8–2.1 ppm (m, CH2 in aminopropoxy chain), δ 2.4–2.6 ppm (s, N-methyl groups), and δ 6.2–6.5 ppm (d, pyridinone aromatic protons) .
  • ESI-MS : Molecular ion [M+H]<sup>+</sup> at m/z 243.1 (free base) and [M-Cl]<sup>+</sup> for the hydrochloride salt .
  • FT-IR : Stretching vibrations for C=O (1650–1680 cm<sup>-1</sup>) and NH2 (3300–3500 cm<sup>-1</sup>) .

Q. What solvent systems are optimal for stabilizing this compound in solution?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store as a lyophilized powder or in anhydrous DMSO (10 mM stock at -20°C). For biological assays, dilute in PBS (pH 7.4) immediately before use to minimize degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical and observed NMR chemical shifts during characterization?

  • Methodological Answer : Discrepancies often arise from solvent effects or proton exchange. Use deuterated DMSO for <sup>1</sup>H NMR to stabilize the hydrochloride salt. For ambiguous peaks, perform 2D NMR (COSY, HSQC) to assign coupling interactions and verify spin systems. Cross-reference with computational chemistry tools (e.g., DFT-based shift predictions) .

Q. What strategies are effective for optimizing the coupling efficiency of the 3-aminopropoxy group to the pyridinone core?

  • Methodological Answer : Use Mitsunobu conditions (DIAD, PPh3) for etherification of 4-hydroxy-1,6-dimethylpyridin-2(1H)-one with 3-azidopropanol, followed by Staudinger reduction to yield the amine. Catalytic hydrogenation (H2/Pd-C) or visible-light-mediated deprotection (450–460 nm, acridinium catalysts) can improve yields and reduce side products .

Q. How can X-ray crystallography elucidate binding interactions of this compound with biological targets?

  • Methodological Answer : Co-crystallize the compound with its target protein (e.g., amyloidogenic immunoglobulin light chains) using vapor diffusion. Resolve structures at ≤2.0 Å resolution (synchrotron radiation) to map hydrogen bonding between the aminopropoxy chain and active-site residues. Electron density maps should confirm protonation states of the pyridinone ring and amine group .

Q. How can batch-to-batch variability in hydrochloride salt stoichiometry be addressed?

  • Methodological Answer : Monitor counterion ratios via ion chromatography (IC) or <sup>35</sup>Cl NMR. For precise stoichiometry, titrate the free base with HCl in anhydrous ethanol and isolate the salt via rotary evaporation. Validate using elemental analysis (C, H, N, Cl %) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer : Variability may stem from differences in salt form (free base vs. hydrochloride) or impurity profiles. Standardize assays using a common reference standard (e.g., USP-grade compound) and quantify impurities via LC-MS. For cellular studies, confirm target engagement using competitive binding assays (e.g., SPR or ITC) .

Q. What analytical workflows are recommended for detecting oxidative degradation products?

  • Methodological Answer : Use UPLC-PDA-MS with a HILIC column to separate polar degradation products (e.g., N-oxide derivatives). Accelerated stability studies (40°C/75% RH) can identify major degradation pathways. Compare fragmentation patterns with synthetic reference standards .

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